Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate
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Overview
Description
Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of tert-butyl peroxy compounds and amino acids as starting materials. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The presence of tert-butylperoxy groups makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield peroxy derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds with these targets, leading to changes in their activity and function. Pathways involved in its mechanism of action may include oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-tert-Butyloxycarbonylaminoacrylate: Shares similar functional groups but differs in its overall structure and reactivity.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Another compound with tert-butoxycarbonyl and amino groups, used in similar applications.
Uniqueness
Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7226-44-0 |
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Molecular Formula |
C24H37N3O7 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate |
InChI |
InChI=1S/C24H37N3O7/c1-21(2,3)33-34-24(8,9)27-20(31)23(6,7)26-19(30)22(4,5)25-17(28)15-13-11-12-14-16(15)18(29)32-10/h11-14H,1-10H3,(H,25,28)(H,26,30)(H,27,31) |
InChI Key |
LARRLMHINFTOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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